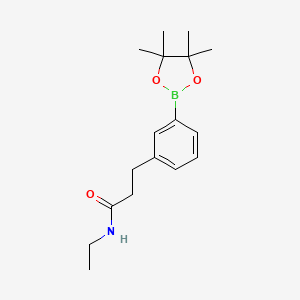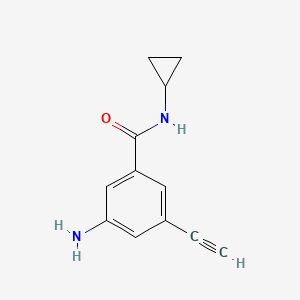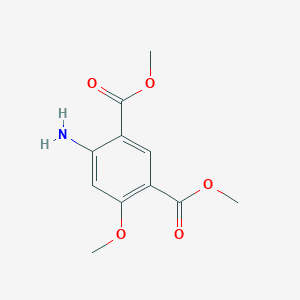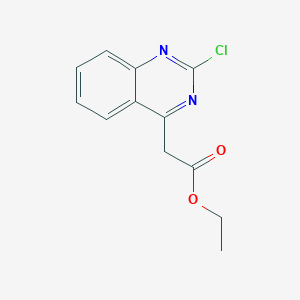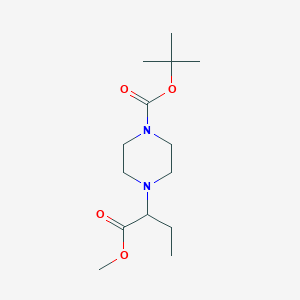
3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride is a chemical compound with the molecular formula C13H18ClN3O and a molecular weight of 267.75 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes an ethyl group, a hydrazino group, and an ethoxy group attached to a quinoline ring .
Vorbereitungsmethoden
The synthesis of 3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative.
Reaction with Hydrazine: The quinoline derivative is reacted with hydrazine under controlled conditions to introduce the hydrazino group.
Ethylation and Ethoxylation: The compound is then subjected to ethylation and ethoxylation reactions to introduce the ethyl and ethoxy groups, respectively.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Analyse Chemischer Reaktionen
3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The ethyl and ethoxy groups contribute to the compound’s overall stability and solubility, enhancing its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride can be compared with other quinoline derivatives, such as:
2-Hydrazinoquinoline: Lacks the ethyl and ethoxy groups, making it less stable and less soluble.
6-Ethoxyquinoline: Lacks the hydrazino group, reducing its reactivity with proteins and enzymes.
3-Ethylquinoline: Lacks both the hydrazino and ethoxy groups, limiting its applications in research.
The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
| 1170986-56-7 | |
Molekularformel |
C13H18ClN3O |
Molekulargewicht |
267.75 g/mol |
IUPAC-Name |
(6-ethoxy-3-ethylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-3-9-7-10-8-11(17-4-2)5-6-12(10)15-13(9)16-14;/h5-8H,3-4,14H2,1-2H3,(H,15,16);1H |
InChI-Schlüssel |
DQXJGWIGJLVPGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)OCC)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


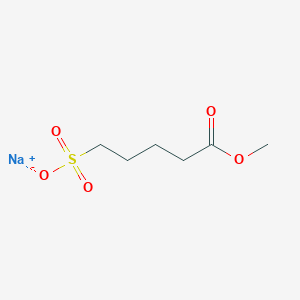
![3-[6-(tert-Butyl)-2-benzimidazolyl]aniline](/img/no-structure.png)
![7-Bromo-3-isobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13718263.png)

